2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile
Description
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile is a heterocyclic organic compound featuring a tetrahydrofuran backbone substituted with a p-chlorophenyl group at position 2, a ketone group at position 5, and a nitrile functional group. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol. The compound’s structure combines aromatic, electron-withdrawing (chlorine and nitrile), and polar (ketone) groups, which influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
34971-15-8 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-oxooxolane-2-carbonitrile |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11(7-13)6-5-10(14)15-11/h1-4H,5-6H2 |
InChI Key |
LFEPBYBABWRCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile typically involves the reaction of p-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative phosphorylation, leading to altered cellular energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds sharing key functional groups (e.g., p-chlorophenyl substituents, nitriles, or heterocyclic frameworks) from the provided evidence and broader chemical literature.
Thiophene Fentanyl Hydrochloride ()
- Structure : A fentanyl analog with a thiophene ring, p-chlorophenyl group, and tertiary amine backbone (C₂₄H₂₆N₂OS•HCl).
- The nitrile group in 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile may enhance polarity compared to the lipophilic thiophene group in Thiophene fentanyl. Toxicity: Thiophene fentanyl’s toxicity is understudied , but nitriles generally pose risks of cyanide release under metabolic conditions, suggesting divergent toxicity profiles.
2-[(p-Chlorophenyl)phenylacetyl]-1,3-indandione Derivatives ()
- Structure : Indandione core with p-chlorophenyl and acetylphenyl substituents.
- Key Differences :
- The indandione scaffold is planar and aromatic, whereas the tetrahydrofuran ring in the target compound introduces conformational flexibility.
- The nitrile group in this compound may increase electrophilicity compared to the acetyl group in indandione derivatives, altering reactivity in nucleophilic environments.
- Applications : Indandione derivatives are often used as rodenticides due to anticoagulant properties , whereas nitrile-containing compounds like the target molecule may have applications in agrochemicals or pharmaceuticals.
General Trends in p-Chlorophenyl-Substituted Compounds
- Electron Effects : The electron-withdrawing chlorine atom stabilizes aromatic rings and directs electrophilic substitution reactions, a feature shared across compared compounds.
Data Table: Structural and Functional Comparison
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